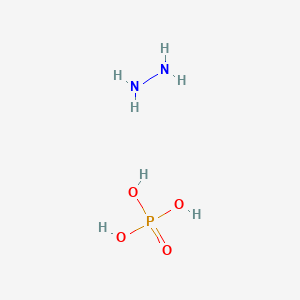
Hydrazine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine phosphate, also known as hydrazinium phosphate, is a white crystalline powder that is highly soluble in water. It is commonly used in scientific research as a reducing agent, a stabilizer, and a precursor to other chemicals. This compound is also utilized in the production of rocket fuels, pharmaceuticals, and pesticides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrazine phosphate can be synthesized through the reaction of hydrazine with phosphoric acid. The reaction typically occurs in an aqueous solution, where hydrazine hydrate is added to a solution of phosphoric acid under controlled temperature and pH conditions. The resulting product is then crystallized out of the solution.
Industrial Production Methods: In industrial settings, the production of hydrazine, phosphate (1:1) involves the same basic principles but on a larger scale. The reaction is carefully monitored to ensure the purity and yield of the product. The crystallized hydrazine, phosphate (1:1) is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrazine phosphate undergoes various types of chemical reactions, including:
Oxidation: Hydrazine can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent, donating electrons to other chemicals.
Substitution: Hydrazine can react with electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound is often used in the reduction of metal ions to their elemental forms.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the electrophile.
Major Products Formed:
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and other reduced compounds.
Substitution: Various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in the synthesis of nanoparticles, such as gold and silver nanoparticles.
Biology: Employed as a stabilizer in the production of colloidal suspensions.
Medicine: Utilized in the development of pharmaceuticals and as a precursor to other medicinal compounds.
Industry: Applied in the production of rocket fuels, pesticides, and other industrial chemicals.
Wirkmechanismus
Hydrazine phosphate acts as a reducing agent by donating electrons to other chemicals. This process reduces the oxidation state of the other chemical, which can lead to the formation of new compounds. This compound is also a strong nucleophile, meaning it can react with electrophiles to form new compounds. The compound’s mechanism of action involves the transfer of electrons and the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Hydrazine hydrate: A similar compound that is also used as a reducing agent and in the production of rocket fuels.
Hydrazine sulfate: Another hydrazine derivative used in various industrial applications.
Hydrazine monohydrate: Commonly used in scientific research and industrial processes.
Uniqueness: Hydrazine phosphate is unique due to its specific combination of hydrazine and phosphate, which imparts distinct chemical properties. Its high solubility in water and strong reducing capabilities make it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
15823-35-5 |
|---|---|
Molekularformel |
H7N2O4P |
Molekulargewicht |
130.04 g/mol |
IUPAC-Name |
hydrazine;phosphoric acid |
InChI |
InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
InChI-Schlüssel |
VFTOLAKHPLTCIF-UHFFFAOYSA-N |
SMILES |
NN.OP(=O)(O)O |
Kanonische SMILES |
NN.OP(=O)(O)O |
Key on ui other cas no. |
15823-35-5 |
Verwandte CAS-Nummern |
302-01-2 (Parent) |
Synonyme |
hydrazinium dihydrogen phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















